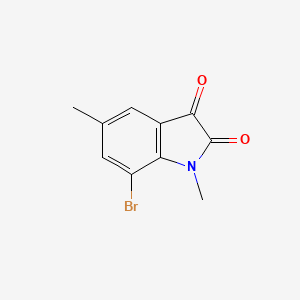

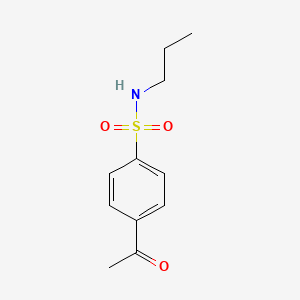

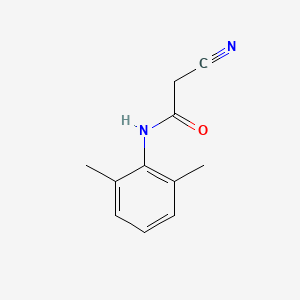

2-氰基-N-(2,6-二甲基苯基)乙酰胺

描述

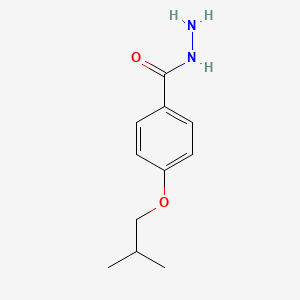

2-Cyano-N-(2,6-dimethylphenyl)acetamide is a compound that is not directly mentioned in the provided abstracts. However, similar compounds with cyano and acetamide groups have been synthesized and studied for their potential applications, particularly in the field of medicinal chemistry. These compounds often serve as intermediates for the synthesis of various heterocyclic systems, which are of interest due to their biological activities, including anticancer properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate phenol or aniline derivative with a cyanoacetamide under specific conditions. For instance, ethyl 2-(2-isopropylphenoxy) acetic acid was stirred with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU to yield N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide . Similarly, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which was then used to synthesize various heterocyclic derivatives . These methods demonstrate the versatility of cyanoacetamide derivatives in heterocyclic synthesis.

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic techniques such as HNMR and LC-MS, and in some cases, crystallography. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to be in the orthorhombic crystal system with specific unit cell parameters, and the structure exhibits intermolecular hydrogen bonds . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Cyanoacetamide derivatives participate in a variety of chemical reactions, leading to the formation of diverse heterocyclic compounds. The reactions can involve regioselective attack, cyclization, and condensation reactions, as seen in the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . The reactivity of these compounds is influenced by the presence of the cyano and acetamide functional groups, which can act as reactive sites for further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacetamide derivatives are influenced by their molecular structure. The presence of substituents on the phenyl ring, such as sulfamoyl or fluoro and cyano groups , can significantly affect the compound's reactivity and physical properties. These properties are important for the compound's potential applications in drug design and synthesis of novel materials.

科学研究应用

1. Organic Chemistry - Synthesis of Biologically Active Compounds

- Summary of Application : “2-cyano-N-(2,6-dimethylphenyl)acetamide” is a type of N-cyanoacetamide, which are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

- Methods of Application : The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .

- Results or Outcomes : The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

2. Pharmaceutical Industry - Drug Formulation

- Summary of Application : “2-cyano-N-(2,6-dimethylphenyl)acetamide” can be used in the pharmaceutical industry, particularly in drug formulation . It is found in certain gel pharmaceutical formulations .

- Methods of Application : The compound can be determined in a gel pharmaceutical formulation by high-performance liquid chromatography . The chromatographic separation is achieved with potassium phosphate buffer (pH 7.0)-acetonitrile (47:53, v/v) as mobile phase, a C18 column, and UV detection at 254 nm .

- Results or Outcomes : The calibration curve is linear (r2 = 1.000) from 20–140% of the analytical concentration of 1.4 μg/mL. The mean percent relative standard deviation values for intra- and interday precision studies are < 1%. The recovery ranges 99.95–100.23% from a gel formulation .

3. Laboratory Chemicals

- Summary of Application : “2-cyano-N-(2,6-dimethylphenyl)acetamide” is used as a laboratory chemical . It can be used in various laboratory procedures and experiments .

- Methods of Application : The specific methods of application can vary widely depending on the particular experiment or procedure being conducted .

- Results or Outcomes : The outcomes can also vary widely, but the use of “2-cyano-N-(2,6-dimethylphenyl)acetamide” can contribute to the success of these laboratory procedures .

4. Synthesis of Heterocycles

- Summary of Application : “2-cyano-N-(2,6-dimethylphenyl)acetamide” is used in the synthesis of heterocycles . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

- Methods of Application : The synthesis involves stirring the cyanoacetamide derivative with carbon disulfide in the presence of potassium hydroxide in N,N‐dimethylformamide followed by cycloalkylation with 1,2‐dibromoethane .

- Results or Outcomes : This method affords 2‐cyano‐2‐(1,3‐dithian‐2‐ylidene)‐N‐(6‐iodo‐2‐methyl‐4‐oxo‐quinazolin‐3(4H)‐yl)acetamide .

5. Laboratory Chemicals

- Summary of Application : “2-cyano-N-(2,6-dimethylphenyl)acetamide” is used as a laboratory chemical . It can be used in various laboratory procedures and experiments .

- Methods of Application : The specific methods of application can vary widely depending on the particular experiment or procedure being conducted .

- Results or Outcomes : The outcomes can also vary widely, but the use of “2-cyano-N-(2,6-dimethylphenyl)acetamide” can contribute to the success of these laboratory procedures .

安全和危害

属性

IUPAC Name |

2-cyano-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-4-3-5-9(2)11(8)13-10(14)6-7-12/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUNSIQTGADORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368331 | |

| Record name | 2-cyano-N-(2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(2,6-dimethylphenyl)acetamide | |

CAS RN |

53984-98-8 | |

| Record name | 2-cyano-N-(2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Bromophenoxy)ethyl]morpholine](/img/structure/B1271218.png)

![{[5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid](/img/structure/B1271220.png)